molecular formula C16H21NO4 B2504798 Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate CAS No. 1240970-70-0

Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate

Cat. No.: B2504798
CAS No.: 1240970-70-0
M. Wt: 291.347
InChI Key: XCWMIUDKARCVOU-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate: is an organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. The tert-butyl group and the methoxycarbonylphenyl moiety in this compound contribute to its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors. One common method is the cyclization of N-alkylated amino alcohols using reagents such as tosyl chloride or mesyl chloride under basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides (e.g., tert-butyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.

    Attachment of the Methoxycarbonylphenyl Moiety: The methoxycarbonylphenyl group can be introduced through esterification reactions using methoxycarbonyl chloride and a suitable phenyl derivative under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been employed to achieve sustainable and efficient synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxycarbonyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group or the methoxycarbonyl group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Intermediate in Organic Synthesis: Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Potential Therapeutic Agents: Azetidine derivatives have shown potential as therapeutic agents due to their ability to interact with biological targets, such as enzymes and receptors.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors, through its functional groups. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

  • Tert-butyl 3-(4-(methoxycarbonyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 3-(4-(methoxycarbonyl)phenyl)azetidine-1-carboxylate

Comparison:

  • Structural Differences: While both compounds contain the tert-butyl and methoxycarbonylphenyl groups, the core ring structure differs, with one being an azetidine and the other a piperidine. This difference in ring size can significantly impact their chemical reactivity and biological activity.
  • Reactivity: Azetidines are generally more strained and reactive compared to piperidines, making them more suitable for certain types of chemical transformations.
  • Biological Activity: The unique structural features of azetidines can lead to different binding interactions with biological targets, potentially resulting in distinct pharmacological profiles.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

tert-butyl 3-(4-methoxycarbonylphenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-9-13(10-17)11-5-7-12(8-6-11)14(18)20-4/h5-8,13H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWMIUDKARCVOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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